![molecular formula C22H22N4O3 B2602131 6-Cyclopropyl-2-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one CAS No. 2309313-10-6](/img/structure/B2602131.png)
6-Cyclopropyl-2-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one
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Description
The compound contains several functional groups including a cyclopropyl group, an oxazole ring, a piperidine ring, and a pyridazinone ring. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .
Molecular Structure Analysis
The compound is likely to have a complex 3D structure due to the presence of the cyclopropyl group and the piperidine ring. These groups can adopt various conformations which can significantly influence the properties of the compound .Chemical Reactions Analysis
The compound contains several functional groups that can undergo various chemical reactions. For example, the oxazole ring can participate in nucleophilic substitution reactions, and the piperidine ring can act as a base in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For example, the presence of the polar oxazole ring and the piperidine ring could make the compound soluble in polar solvents .Safety And Hazards
The safety and hazards associated with this compound would depend on its structure and its intended use. It’s important to handle all chemicals with care and to follow appropriate safety protocols.
Future Directions
properties
IUPAC Name |
6-cyclopropyl-2-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-21-9-8-18(15-6-7-15)23-26(21)17-10-12-25(13-11-17)22(28)19-14-20(29-24-19)16-4-2-1-3-5-16/h1-5,8-9,14-15,17H,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAZSADFWQGWRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-2-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one |
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